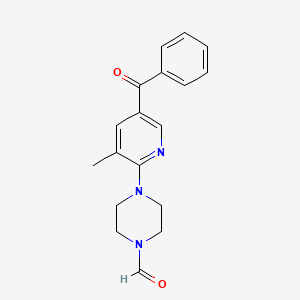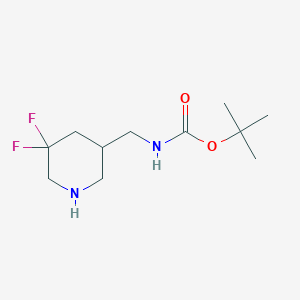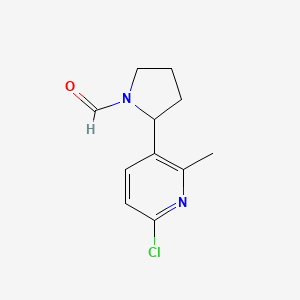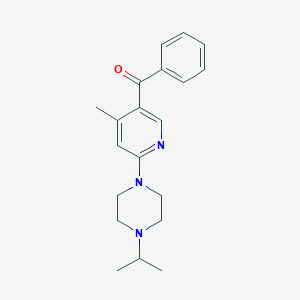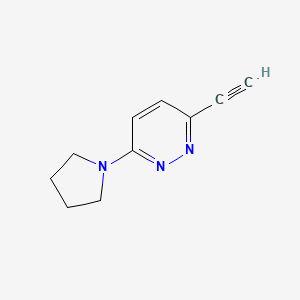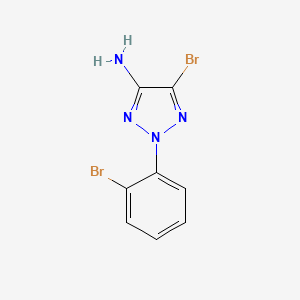
5-Bromo-2-(2-bromophenyl)-2H-1,2,3-triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 5-Bromo-2-(2-bromophényl)-2H-1,2,3-triazol-4-amine est un composé organique appartenant à la classe des triazoles. Les triazoles sont des composés hétérocycliques à cinq chaînons contenant trois atomes d'azote. Ce composé spécifique est caractérisé par la présence de deux atomes de brome liés respectivement aux cycles phényle et triazole.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 5-Bromo-2-(2-bromophényl)-2H-1,2,3-triazol-4-amine implique généralement des réactions en plusieurs étapes à partir de précurseurs facilement disponibles. Une méthode courante implique les étapes suivantes :
Bromation : La première étape implique la bromation d'un précurseur phénylique approprié pour introduire l'atome de brome à la position souhaitée.
Cyclisation : Le composé phénylique bromé subit une cyclisation avec un azide pour former le cycle triazole.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Cela comprend l'utilisation de catalyseurs spécifiques, de solvants et un contrôle de la température pour faciliter les réactions efficacement. Le processus peut également impliquer des étapes de purification telles que la recristallisation ou la chromatographie pour isoler le produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions
La 5-Bromo-2-(2-bromophényl)-2H-1,2,3-triazol-4-amine peut subir diverses réactions chimiques, notamment :
Réactions de substitution : Les atomes de brome peuvent être substitués par d'autres groupes fonctionnels à l'aide de réactifs nucléophiles ou électrophile.
Oxydation et réduction : Le composé peut être oxydé ou réduit dans des conditions spécifiques pour former différents dérivés.
Réactions de couplage : Il peut participer à des réactions de couplage telles que le couplage de Suzuki-Miyaura pour former des molécules plus complexes.
Réactifs et conditions courantes
Substitution nucléophile : Des réactifs tels que l'azoture de sodium ou le tert-butylate de potassium peuvent être utilisés.
Oxydation : Des oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Couplage : Des catalyseurs au palladium et des acides boroniques sont couramment utilisés dans les réactions de couplage.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers triazoles substitués, tandis que les réactions de couplage peuvent produire des composés biaryliques.
Applications De Recherche Scientifique
La 5-Bromo-2-(2-bromophényl)-2H-1,2,3-triazol-4-amine a plusieurs applications en recherche scientifique :
Chimie : Elle est utilisée comme élément constitutif dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique dans diverses maladies.
Industrie : Elle est utilisée dans le développement de nouveaux matériaux et comme précurseur dans la synthèse de produits chimiques de spécialité.
5. Mécanisme d'action
Le mécanisme d'action de la 5-Bromo-2-(2-bromophényl)-2H-1,2,3-triazol-4-amine implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, en modulant leur activité. Les voies et les cibles exactes dépendent de l'application spécifique et du système biologique étudié. Par exemple, dans la recherche antimicrobienne, elle peut inhiber les enzymes bactériennes, tandis que dans la recherche sur le cancer, elle peut interférer avec les voies de signalisation cellulaire.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(2-bromophenyl)-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
5-Bromo-2-iodopyrimidine : Un autre hétérocycle bromé avec des activités biologiques potentielles.
Acide 5-bromo-2-chloro-4-(méthoxycarbonyl)benzoïque : Utilisé comme intermédiaire dans la synthèse d'agents thérapeutiques.
Unicité
La 5-Bromo-2-(2-bromophényl)-2H-1,2,3-triazol-4-amine est unique en raison de son motif de substitution spécifique et de la présence de groupes à la fois brome et amine. Cette combinaison confère une réactivité chimique distincte et des activités biologiques potentielles, ce qui en fait un composé précieux dans divers domaines de recherche.
Propriétés
Formule moléculaire |
C8H6Br2N4 |
|---|---|
Poids moléculaire |
317.97 g/mol |
Nom IUPAC |
5-bromo-2-(2-bromophenyl)triazol-4-amine |
InChI |
InChI=1S/C8H6Br2N4/c9-5-3-1-2-4-6(5)14-12-7(10)8(11)13-14/h1-4H,(H2,11,13) |
Clé InChI |
PZAMJDZRJFFACZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N2N=C(C(=N2)Br)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-5-(3,4-dimethoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11798142.png)




![1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B11798187.png)

